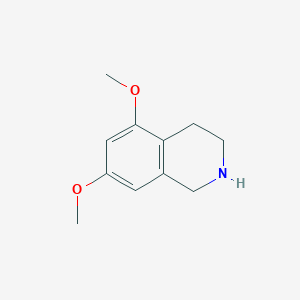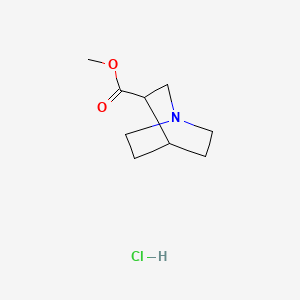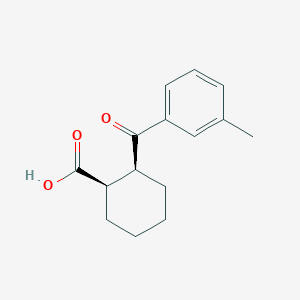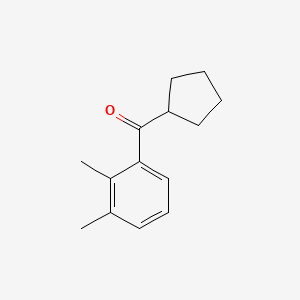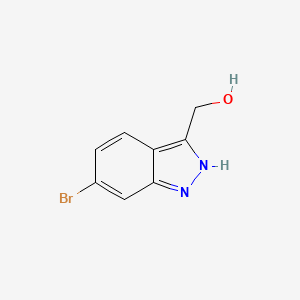
(6-Bromo-1H-indazol-3-yl)methanol
Übersicht
Beschreibung
“(6-Bromo-1H-indazol-3-yl)methanol” is a chemical compound with the molecular formula C8H7BrN2O and a molecular weight of 227.06 . It is a solid substance . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “(6-Bromo-1H-indazol-3-yl)methanol” is 1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) . This indicates the presence of a bromine atom at the 6th position of the indazole ring and a methanol group attached to the 3rd position.
Physical And Chemical Properties Analysis
“(6-Bromo-1H-indazol-3-yl)methanol” is a solid substance . It has a molecular weight of 227.06 and a density of 1.8±0.1 g/cm3 . The boiling point is 434.3±30.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Catalyst in Huisgen 1,3-Dipolar Cycloadditions
(6-Bromo-1H-indazol-3-yl)methanol, as part of a ligand structure, has been used in the development of catalysts for Huisgen 1,3-dipolar cycloadditions. A particular ligand involving this structure demonstrated efficient catalysis in water or under neat conditions, requiring low catalyst loadings and short reaction times at room temperature (Ozcubukcu, Ozkal, Jimeno, & Pericàs, 2009).
Impact on Coordination Polymers and Magnetic Properties
In the construction of 1D coordination polymers, the coordination of methanol, which may include (6-Bromo-1H-indazol-3-yl)methanol, was observed. These polymers exhibit varied magnetic properties due to the differences in structure induced by methanol and ethanol solvents (Liu, Zhang, & Zhu, 2009).
Role in N-Methylation of Amines and Transfer Hydrogenation
Methanol, potentially including derivatives like (6-Bromo-1H-indazol-3-yl)methanol, has been utilized as both a C1 synthon and H2 source in the selective N-methylation of amines. This process uses methanol in tandem reactions to convert nitroarenes into N-methylated amines under H2-free conditions (Sarki et al., 2021).
In Oxidation of Alcohols and Hydrocarbons
A molybdenum(VI) complex with (6-Bromo-1H-indazol-3-yl)methanol-related ligand demonstrated usefulness in the oxidation of primary alcohols and hydrocarbons. This complex showed high catalytic activity and stability, with the ability to be reused without significant loss of activity (Ghorbanloo & Alamooti, 2017).
Applications in Organic Synthesis
(6-Bromo-1H-indazol-3-yl)methanol is likely involved in the synthesis of various organic compounds, as evidenced by its presence in methodologies for the synthesis of natural products and other complex molecules. For instance, it has been used in the total synthesis of biologically active compounds (Akbaba et al., 2010).
Electrocatalysis and Corrosion Inhibition
Derivatives of (6-Bromo-1H-indazol-3-yl)methanol have been explored for electrocatalysis and as corrosion inhibitors. Their effectiveness in these applications can be attributed to their chemical structure, which allows them to interact with metal surfaces (Ma et al., 2017).
Methanol Synthesis and Utilization
While not directly involving (6-Bromo-1H-indazol-3-yl)methanol, research on methanol synthesis and utilization provides context for potential applications. Methanol, as a common solvent and reagent, has been a focus of studies exploring its use as a feedstock for various chemical reactions (Dalena et al., 2018).
Safety And Hazards
Eigenschaften
IUPAC Name |
(6-bromo-2H-indazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUYPALCWONDRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1Br)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646114 | |
| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Bromo-1H-indazol-3-yl)methanol | |
CAS RN |
885518-29-6 | |
| Record name | (6-Bromo-2H-indazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50646114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



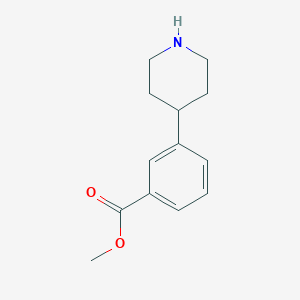
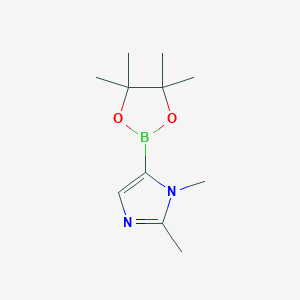
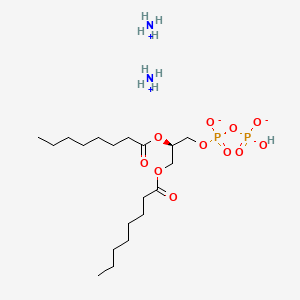
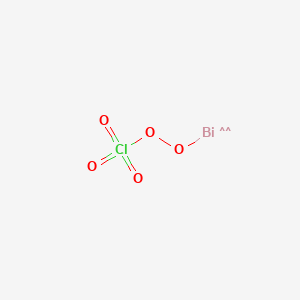


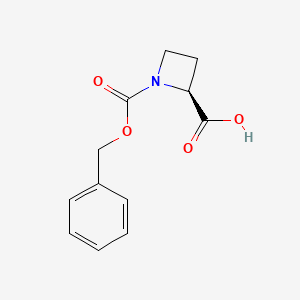
![2-[4-(Chloromethyl)phenyl]-1,3-thiazole](/img/structure/B1604250.png)
![[1-(6-Methylpyrazin-2-yl)piperid-3-yl]methylamine](/img/structure/B1604253.png)
